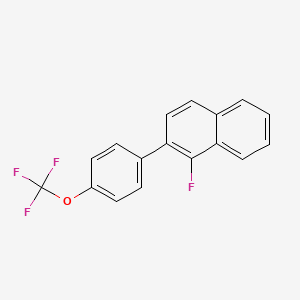
1-Fluoro-2-(4-(trifluoromethoxy)phenyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-2-(4-(trifluoromethoxy)phenyl)naphthalene is an organic compound with the molecular formula C17H10F4O It is characterized by the presence of a fluoro group and a trifluoromethoxy group attached to a naphthalene ring
Méthodes De Préparation
The synthesis of 1-Fluoro-2-(4-(trifluoromethoxy)phenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing complex organic molecules.
Industrial production methods for this compound may involve similar coupling reactions, optimized for large-scale synthesis. The choice of reagents, solvents, and reaction conditions can be tailored to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
1-Fluoro-2-(4-(trifluoromethoxy)phenyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for synthesizing this compound and can also be used to modify it further.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various nucleophiles and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Fluoro-2-(4-(trifluoromethoxy)phenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound’s potential biological activity is of interest for developing new pharmaceuticals. It may interact with specific molecular targets, leading to therapeutic effects.
Mécanisme D'action
The mechanism by which 1-Fluoro-2-(4-(trifluoromethoxy)phenyl)naphthalene exerts its effects depends on its specific application. In biological systems, it may interact with proteins or enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved can vary and are often the subject of ongoing research.
Comparaison Avec Des Composés Similaires
1-Fluoro-2-(4-(trifluoromethoxy)phenyl)naphthalene can be compared to other fluorinated aromatic compounds, such as:
1-Fluoro-4-(2-(trifluoromethoxy)phenyl)naphthalene: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and applications.
Trifluoromethyl-substituted naphthalenes: These compounds share the trifluoromethyl group but differ in other substituents, affecting their overall properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties.
Conclusion
This compound is a compound of significant interest in various fields of research and industry
Propriétés
Formule moléculaire |
C17H10F4O |
|---|---|
Poids moléculaire |
306.25 g/mol |
Nom IUPAC |
1-fluoro-2-[4-(trifluoromethoxy)phenyl]naphthalene |
InChI |
InChI=1S/C17H10F4O/c18-16-14-4-2-1-3-11(14)7-10-15(16)12-5-8-13(9-6-12)22-17(19,20)21/h1-10H |
Clé InChI |
JCMRERSEGOWTHT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2F)C3=CC=C(C=C3)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















